molecular formula C19H21BrN2O3 B14868220 4-bromo-N'-(2-(2-isopropyl-5-methylphenoxy)acetyl)benzohydrazide

4-bromo-N'-(2-(2-isopropyl-5-methylphenoxy)acetyl)benzohydrazide

Cat. No.: B14868220
M. Wt: 405.3 g/mol
InChI Key: DAEKMOHGCLLUKT-UHFFFAOYSA-N
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Description

4-bromo-N’-(2-(2-isopropyl-5-methylphenoxy)acetyl)benzohydrazide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a bromine atom, an isopropyl group, and a methylphenoxy moiety, which contribute to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-N’-(2-(2-isopropyl-5-methylphenoxy)acetyl)benzohydrazide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Acylation: The addition of an acyl group to form an intermediate compound.

    Hydrazide Formation: The reaction of the intermediate with hydrazine to form the final benzohydrazide compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-bromo-N’-(2-(2-isopropyl-5-methylphenoxy)acetyl)benzohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation products.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

4-bromo-N’-(2-(2-isopropyl-5-methylphenoxy)acetyl)benzohydrazide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 4-bromo-N’-(2-(2-isopropyl-5-methylphenoxy)acetyl)benzohydrazide exerts its effects involves interactions with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: The compound may inhibit certain enzymes, affecting biochemical pathways.

    Receptor Binding: It may bind to specific receptors, modulating cellular responses.

    Signal Transduction: The compound can influence signal transduction pathways, leading to various cellular effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-bromo-2-isopropyl-5-methylphenol
  • 2-(4-bromo-2-isopropyl-5-methylphenoxy)acetohydrazide
  • 4-bromo-5-methyl-2-(propan-2-yl)phenol

Uniqueness

4-bromo-N’-(2-(2-isopropyl-5-methylphenoxy)acetyl)benzohydrazide stands out due to its unique combination of functional groups, which confer distinct chemical properties and potential applications. Its structure allows for diverse chemical modifications, making it a versatile compound in research and industrial applications.

Properties

Molecular Formula

C19H21BrN2O3

Molecular Weight

405.3 g/mol

IUPAC Name

4-bromo-N'-[2-(5-methyl-2-propan-2-ylphenoxy)acetyl]benzohydrazide

InChI

InChI=1S/C19H21BrN2O3/c1-12(2)16-9-4-13(3)10-17(16)25-11-18(23)21-22-19(24)14-5-7-15(20)8-6-14/h4-10,12H,11H2,1-3H3,(H,21,23)(H,22,24)

InChI Key

DAEKMOHGCLLUKT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C(C)C)OCC(=O)NNC(=O)C2=CC=C(C=C2)Br

Origin of Product

United States

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